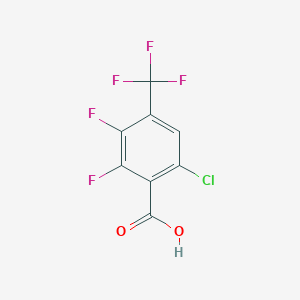
1-(3-Bromopropyl)-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2,3-difluorobenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropyl group and two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,3-difluorobenzene can be synthesized through a multi-step process involving the bromination of 2,3-difluorotoluene followed by a nucleophilic substitution reaction. The general steps are as follows:
Bromination of 2,3-difluorotoluene:
Nucleophilic Substitution: The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to introduce the 3-bromopropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 1-(3-hydroxypropyl)-2,3-difluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, or alkenes depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Bromopropyl)-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Exploration of its derivatives for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2,3-difluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.
Electrophilic Aromatic Substitution: The benzene ring can interact with electrophiles, resulting in the substitution of hydrogen atoms with other functional groups.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products with different chemical properties.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-benzene: Lacks the fluorine atoms, resulting in different reactivity and chemical properties.
2,3-Difluorotoluene:
1-(3-Chloropropyl)-2,3-difluorobenzene:
The uniqueness of this compound lies in the presence of both the 3-bromopropyl group and the fluorine atoms, which confer distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Properties
CAS No. |
1057678-39-3 |
|---|---|
Molecular Formula |
C9H9BrF2 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI Key |
VSTFERLXUSIRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)




![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)
